molecular formula C12H22BNO3Si B2864806 (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid CAS No. 2377609-30-6

(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid

Cat. No.: B2864806
CAS No.: 2377609-30-6
M. Wt: 267.21
InChI Key: MEHGCABFJXCWSW-UHFFFAOYSA-N
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Description

“(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid” is a boronic acid derivative featuring a pyridine ring substituted at the 4-position with a boronic acid group and at the 2-position with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group. The TBDMS moiety enhances steric protection and stability, making the compound suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science. This compound is particularly valuable in synthesizing complex heterocycles and bioactive molecules due to its balanced reactivity and compatibility with palladium catalysts .

Properties

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO3Si/c1-12(2,3)18(4,5)17-9-11-8-10(13(15)16)6-7-14-11/h6-8,15-16H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHGCABFJXCWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)CO[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is to start with pyridin-4-ylboronic acid and then introduce the tert-butyldimethylsilyl group through a silylation reaction. The reaction conditions usually require the use of tert-butyldimethylsilyl chloride (TBDMSCl) and a suitable base, such as triethylamine, in an aprotic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form borates.

  • Reduction: : The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution: : The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and a base such as sodium carbonate (Na2CO3).

Major Products Formed

  • Oxidation: : Formation of borates.

  • Reduction: : Formation of pyridine derivatives.

  • Substitution: : Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: : Employed in the study of biological systems where boronic acids are used as probes or inhibitors.

  • Medicine: : Potential use in drug discovery and development, especially in the design of boronic acid-based drugs.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form biaryl compounds. The tert-butyldimethylsilyl group provides steric protection, enhancing the selectivity and yield of the reaction.

Comparison with Similar Compounds

Pyridinyl Boronic Acids with Protecting Groups

Compound Name Molecular Formula Key Features CAS Number Applications Reference
(5-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)boronic acid C13H23BNO3Si TBDMS-protected hydroxymethyl at pyridin-3-yl Not provided Suzuki coupling, drug discovery
(2-(Methylamino)pyridin-4-yl)boronic acid C6H9BN2O2 Methylamino group at pyridin-2-position 1214879-88-5 Ligand synthesis, enzyme studies
(2-Bromopyridin-4-yl)boronic acid C5H5BBrNO2 Bromine substituent at pyridin-2-position 861905-97-7 Halogenated intermediates

Key Differences :

  • Substitution Position : The target compound’s pyridin-4-yl boronic acid group contrasts with pyridin-3-yl derivatives (e.g., ), altering electronic effects and steric accessibility in cross-coupling reactions .
  • Protecting Groups: The TBDMS group offers superior stability compared to methylamino () or bromine substituents (), reducing undesired side reactions .

Boronic Acids with Silyl Ethers

Compound Name Molecular Formula Molecular Weight Purity CAS Number Key Applications Reference
(4'-((tert-Butyldimethylsilyl)oxy)-[1,1'-biphenyl]-4-yl)boronic acid C18H25BO3Si 392.43 98% 850380-91-5 Polymer synthesis
1-(tert-Butoxycarbonyl)-5-(tert-butyldimethylsilyl-oxy)-1H-indol-2-ylboronic acid C19H30BNO5Si 391.35 98% 335649-61-1 Anticancer drug intermediates

Key Differences :

  • Core Structure : The target compound’s pyridine core differs from biphenyl () or indole systems (), affecting π-π stacking interactions and solubility .
  • Reactivity : Indole- and biphenyl-based boronic acids (–9) are tailored for specific biological targets, whereas pyridinyl derivatives are more versatile in metal-catalyzed reactions .

Reactivity and Stability

  • Steric Effects : The TBDMS group in the target compound reduces hydrolysis rates compared to unprotected hydroxymethyl analogs (e.g., ’s “(2-Methylpyridin-4-yl)boronic acid”) .
  • Suzuki Coupling Efficiency : Pyridin-4-yl boronic acids generally exhibit higher reactivity than pyridin-3-yl isomers due to reduced steric hindrance at the coupling site .

Biological Activity

(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid, known by its CAS number 2377609-30-6, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring and a tert-butyldimethylsilyl (TBS) protecting group, which plays a significant role in its chemical behavior and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C₁₁H₁₅BNO₃Si
Molecular Weight 237.3 g/mol
LogP 5.1748
PSA (Polar Surface Area) 63.94 Ų
Melting Point Not available

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of proteins and enzymes.

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit proteasome activity by binding to the active site of proteasomal enzymes, thereby affecting protein degradation pathways.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, potentially due to their ability to donate electrons or hydrogen atoms to neutralize free radicals .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including:

  • A549 (lung cancer)
  • HL-60 (leukemia)
  • BEL-7404 (hepatoma)

These effects are believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression.

Antioxidant Properties

The antioxidant capacity of boronic acids has been explored in various studies. The presence of the TBS group may enhance the stability and reactivity of the compound towards reactive oxygen species (ROS), thereby providing protective effects against oxidative stress .

Case Studies

  • Study on Anticancer Activity : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage .
  • Antioxidant Evaluation : In a comparative study assessing various boronic acids' antioxidant activities, this compound exhibited a notable ability to scavenge DPPH radicals, indicating its potential as an effective antioxidant agent .

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